
(3-Bromophenyl)(cyclopentyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)(cyclopentyl)methanamine is a chemical compound with the molecular formula C12H16BrN It is characterized by a bromophenyl group attached to a cyclopentylmethanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(cyclopentyl)methanamine typically involves the reaction of 3-bromobenzylamine with cyclopentylmethanamine under specific conditions. One common method involves the use of triphosgene in dichloromethane (DCM) as a solvent, followed by the addition of triethylamine (Et3N) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)(cyclopentyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the methanamine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different amine derivatives.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)(cyclopentyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)(cyclopentyl)methanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzylamine: Similar in structure but lacks the cyclopentyl group.
Cyclopentylmethanamine: Lacks the bromophenyl group.
(3-Fluorophenyl)(cyclopentyl)methanamine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
(3-Bromophenyl)(cyclopentyl)methanamine is unique due to the presence of both the bromophenyl and cyclopentyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C12H16BrN |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
(3-bromophenyl)-cyclopentylmethanamine |
InChI |
InChI=1S/C12H16BrN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 |
Clave InChI |
GMSOAUJJXLZSGT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(C2=CC(=CC=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


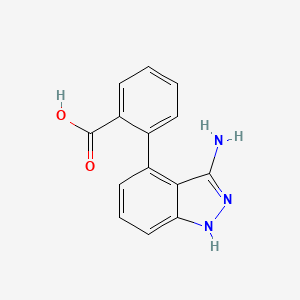
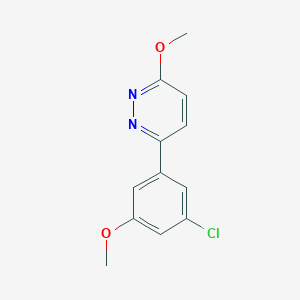
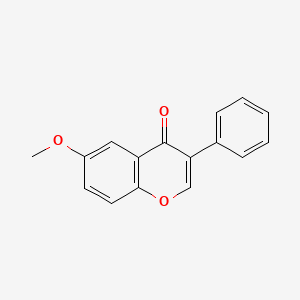
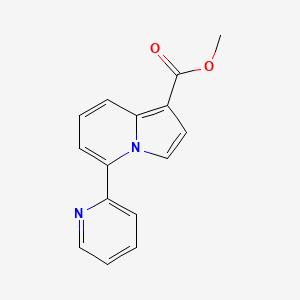
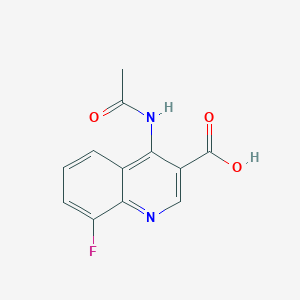

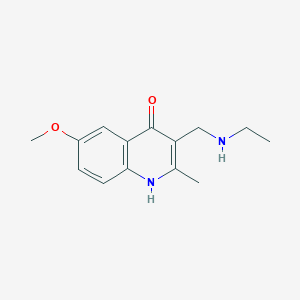
![Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11863342.png)
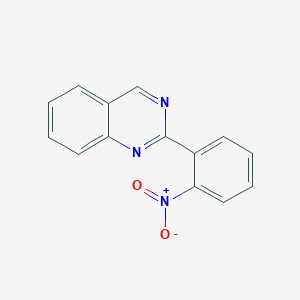
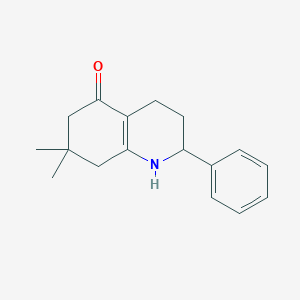

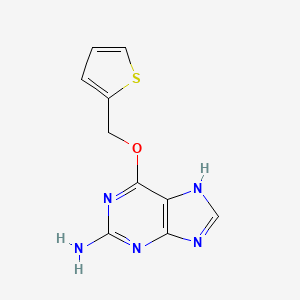
![5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)

